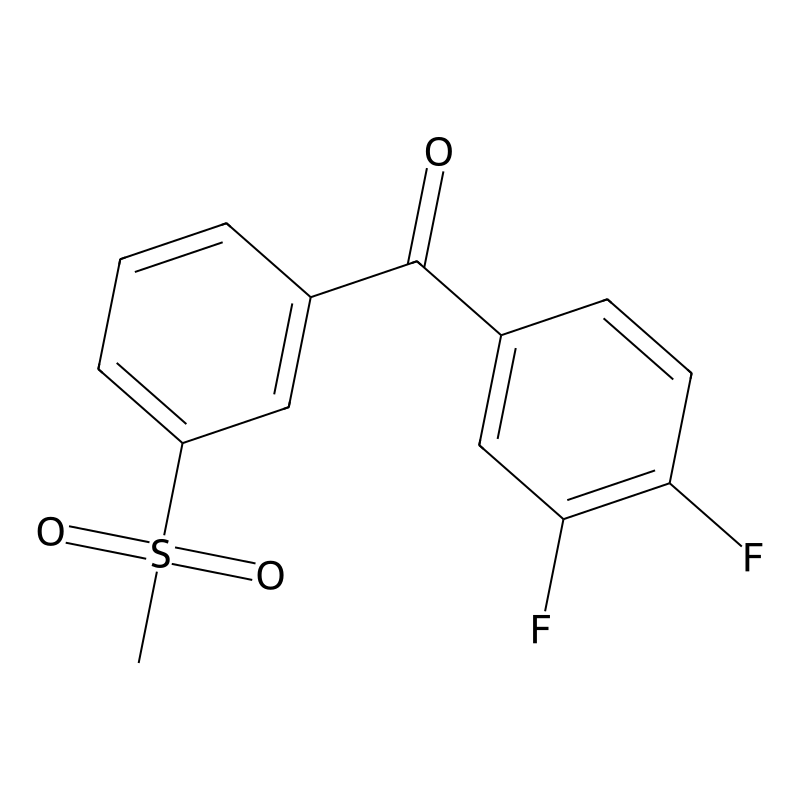

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis Research

Summary of Application: This compound is investigated for its influence on the structural, redox, and magnetic properties of Blatter radicals, which are important in various catalytic processes.

Methods of Application: The compound is used to synthesize Blatter radicals through oxidation reactions. Techniques like cyclic voltammetry and EPR spectroscopy are employed to study the redox behavior and spin density distribution.

Results and Outcomes: The studies reveal that the difluorophenyl substituents significantly affect the packing and magnetic interactions of the radicals. The radicals demonstrate strong antiferromagnetic interactions, which are quantified through magnetic susceptibility measurements .

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is an organic compound with the molecular formula C₁₄H₁₀F₂O₃S and a molar mass of 296.29 g/mol. The structure features a methanone group attached to two distinct aromatic rings: one containing fluorine substituents and the other containing a methanesulfonyl group. This compound is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity .

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: The presence of the methanesulfonyl group allows for potential condensation reactions with amines or other nucleophiles, forming sulfonamide derivatives.

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone has shown promise in various biological assays. Its structure suggests potential activity against certain types of cancer cells and as an anti-inflammatory agent. Preliminary studies indicate that it may inhibit specific enzymes involved in disease pathways, although further research is required to fully elucidate its mechanisms of action and therapeutic potential .

Several methods can be employed to synthesize (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone:

- Direct Coupling: The compound can be synthesized through the direct coupling of 3,4-difluorobenzoyl chloride with 3-methanesulfonylaniline in the presence of a base such as triethylamine.

- Multi-step Synthesis: Starting from commercially available precursors, a multi-step synthetic route can involve halogenation, sulfonation, and subsequent coupling reactions.

- Reflux Conditions: Refluxing the reactants in an appropriate solvent (e.g., dichloromethane) may facilitate the reaction and improve yields.

This compound has several applications in scientific research and industry:

- Pharmaceutical Research: Its potential biological activity makes it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.

- Material Science: The unique properties derived from its fluorinated structure may lend it utility in developing advanced materials with specific thermal or electrical properties.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex molecules used in various chemical applications.

Interaction studies have indicated that (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone may interact with specific biological targets such as enzymes or receptors involved in disease processes. These interactions are essential for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent. Further studies using molecular docking and binding assays could provide insights into its binding affinities and mechanisms of action .

Several compounds share structural similarities with (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone | Similar fluorinated phenyl group | Potential anti-cancer properties |

| (3-Fluorophenyl)(4-methanesulfonylphenyl)methanone | Contains only one fluorine atom | Anti-inflammatory effects |

| (3-Chlorophenyl)(3-methanesulfonylphenyl)methanone | Chlorine instead of fluorine | Different enzyme inhibition profile |

The presence of two fluorine atoms in (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone distinguishes it from similar compounds, potentially enhancing its biological activity and stability compared to those with only one halogen substituent or different halogens altogether .

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone belongs to the important class of diaryl ketones, which serve as fundamental building blocks in organic synthesis and pharmaceutical chemistry. The compound, identified by Chemical Abstracts Service number 1097139-98-4, possesses a molecular formula of C₁₄H₁₀F₂O₃S and a molecular weight of 296.29 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (3,4-difluorophenyl)-(3-methylsulfonylphenyl)methanone, reflecting its structural composition of two distinct aromatic systems connected through a carbonyl bridge.

The chemical significance of this compound stems from its incorporation of multiple functional groups that impart unique reactivity patterns and physicochemical properties. The presence of two fluorine atoms on the phenyl ring enhances metabolic stability and modulates electronic properties, while the methanesulfonyl group provides opportunities for hydrogen bonding interactions and serves as a versatile synthetic handle for further chemical transformations. Diaryl ketones of this type have gained prominence in medicinal chemistry due to their ability to serve as bioisosteres for other carbonyl-containing compounds and their potential to interact with various biological targets through specific molecular recognition patterns.

The compound's structural architecture makes it particularly valuable as an intermediate in pharmaceutical synthesis pathways. Research has demonstrated that diaryl ketones bearing fluorine substitution patterns similar to those found in this compound exhibit enhanced binding affinity to certain protein targets while maintaining favorable pharmacokinetic properties. The methanesulfonyl functionality further contributes to the compound's versatility by providing sites for selective chemical modification and derivatization reactions.

Structural Relevance in Synthetic Organic Chemistry

The structural architecture of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone exemplifies the sophisticated design principles that guide modern synthetic organic chemistry. The compound features a central carbonyl group that serves as both an electron-withdrawing center and a potential site for nucleophilic addition reactions, while the two aromatic rings provide distinct electronic environments due to their different substitution patterns. The 3,4-difluorophenyl moiety represents a particularly valuable structural element in contemporary drug design, as the fluorine atoms enhance metabolic stability while modulating the compound's lipophilicity and binding interactions.

Recent developments in diaryl ketone synthesis have highlighted the importance of compounds like (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone as synthetic targets that challenge conventional coupling methodologies. Advanced palladium-catalyzed approaches have been developed specifically to access such molecules through innovative carbonylative Suzuki-Miyaura reactions, where difluorocarbene transfer mechanisms enable the efficient formation of the requisite carbon-carbon bonds. These synthetic advances have demonstrated that diaryl ketones can be produced with excellent efficiency, with yields reaching up to 99% under optimized conditions using pyridine-boryl radical-mediated pinacol coupling protocols.

The methanesulfonyl group positioned at the meta position of one aromatic ring provides additional synthetic versatility through its electron-withdrawing properties and potential for subsequent functional group transformations. This positioning is strategically important because it avoids steric congestion while maintaining electronic activation of the aromatic system. The sulfonyl functionality can serve as a directing group for further substitution reactions or as a leaving group in nucleophilic aromatic substitution processes, thereby expanding the synthetic utility of the parent compound.

The compound's structural relevance extends to its role as a precursor for more complex molecular architectures. The ketone functionality can undergo reduction to generate the corresponding secondary alcohol, participate in condensation reactions to form larger ring systems, or serve as a site for nucleophilic addition of organometallic reagents. These transformations are particularly valuable in the context of pharmaceutical intermediate synthesis, where multiple functional group manipulations are often required to achieve target structures with specific biological activities.

| Structural Feature | Electronic Effect | Synthetic Utility |

|---|---|---|

| 3,4-Difluorophenyl | Electron-withdrawing | Metabolic stabilization |

| Methanesulfonyl | Strong electron-withdrawal | Directing group functionality |

| Carbonyl bridge | Electrophilic center | Nucleophilic addition site |

| Meta substitution | Balanced reactivity | Reduced steric hindrance |

Historical Context and Development

The development of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone as a synthetic target reflects the broader evolution of fluorinated aromatic compounds in organic chemistry research. The incorporation of fluorine into aromatic systems gained significant momentum in the late twentieth century as researchers recognized the unique properties that fluorine substitution imparts to organic molecules. Early work on difluoroacetophenone derivatives, such as 2,4-difluoroacetophenone, established fundamental synthetic methodologies that would later be adapted for more complex diaryl ketone systems.

The historical development of methanesulfonyl-containing aromatic compounds can be traced to advances in sulfonylation chemistry and the recognition of sulfone groups as valuable pharmaceutical auxiliaries. The preparation of 3-methylsulfonylbenzoyl chloride and related derivatives provided crucial synthetic building blocks that enabled the construction of more elaborate molecular architectures through acylation reactions. These developments laid the groundwork for accessing compounds like (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone through convergent synthetic approaches.

The convergence of fluorine chemistry and sulfonyl group incorporation represents a significant milestone in the development of this compound class. Patents from the early 2010s document systematic approaches to the synthesis of 3,4-difluorophenyl derivatives through kinetic resolution methods and asymmetric synthesis protocols. These methodological advances demonstrated that stereochemically controlled access to fluorinated aromatic compounds was achievable through careful selection of chiral catalysts and reaction conditions.

The emergence of palladium-catalyzed cross-coupling reactions as a dominant synthetic methodology has profoundly influenced the accessibility of diaryl ketones like (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone. The development of specialized ligand systems and the optimization of reaction conditions for fluorinated substrates have enabled efficient synthetic routes that were previously challenging or impossible. These advances have transformed compounds that were once regarded as exotic synthetic targets into readily accessible building blocks for pharmaceutical research.

Contemporary synthetic approaches to this compound class have benefited from the development of novel carbonylative coupling reactions that directly install the ketone functionality while forming the requisite carbon-carbon bonds. The introduction of difluorocarbene transfer methodology has provided particularly elegant solutions to the synthesis of fluorinated diaryl ketones, offering both high efficiency and broad substrate scope. These methodological advances represent the culmination of decades of research into fluorine chemistry and transition metal catalysis.

Research Objectives and Scope

The research objectives surrounding (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone encompass multiple interconnected areas of investigation that reflect the compound's significance in contemporary organic chemistry. Primary research focus areas include the development of efficient synthetic methodologies for accessing this compound and related derivatives, the exploration of its reactivity patterns under various conditions, and the investigation of its potential applications as a synthetic intermediate in pharmaceutical chemistry.

Synthetic methodology development represents a central research objective, with particular emphasis on optimizing reaction conditions for large-scale preparation and minimizing the formation of undesired side products. Recent research has demonstrated that pinacol coupling reactions using diboron reagents can achieve excellent yields of up to 99% within one hour under mild conditions, suggesting significant potential for practical synthetic applications. These findings have motivated further investigation into the scope and limitations of such methodologies when applied to fluorinated diaryl ketone systems.

The investigation of reactivity patterns constitutes another crucial research objective, particularly regarding the compound's behavior in nucleophilic addition reactions, reduction processes, and condensation chemistry. Understanding how the fluorine substitution and methanesulfonyl group influence these fundamental reactions is essential for developing predictive models that can guide synthetic planning. Research in this area has revealed that the electronic effects of these substituents can significantly alter reaction pathways and product distributions compared to unsubstituted diaryl ketones.

Structure-activity relationship studies represent an important research direction that seeks to correlate the compound's structural features with its potential biological activities. The presence of both fluorine atoms and the methanesulfonyl group provides opportunities to investigate how these modifications influence molecular recognition processes and binding interactions with various biological targets. Such studies are particularly valuable for understanding how structural modifications can be used to optimize pharmaceutical properties.

The development of one-pot synthetic procedures that combine multiple reaction steps into efficient cascade processes represents an advanced research objective with significant practical implications. Recent work has demonstrated that dithiane arylation followed by hydrolysis can achieve good to excellent yields in streamlined protocols, suggesting potential applications for large-scale synthesis. These methodological advances are particularly important for pharmaceutical intermediate synthesis, where efficiency and cost-effectiveness are paramount considerations.

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is an organic compound characterized by a benzophenone-like structure featuring two substituted phenyl rings connected by a carbonyl bridge [1] [2]. The compound contains a total of 29 atoms, comprising 14 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom [1] [3]. This molecular composition creates a unique chemical entity with distinctive structural properties and electronic distribution [2] [4].

The compound is registered with the Chemical Abstracts Service (CAS) under the number 1097139-98-4, providing a standardized identification for this specific chemical structure [1] [2]. The molecular architecture consists of two aromatic rings: one bearing fluorine substituents at positions 3 and 4, and the other containing a methanesulfonyl group at position 3 [1] [3]. These functional groups contribute to the overall physicochemical properties of the molecule and influence its potential applications in various chemical contexts [4] [5].

Chemical Formula (C₁₄H₁₀F₂O₃S) and Molecular Weight (296.29 g/mol)

The molecular formula of (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone is C₁₄H₁₀F₂O₃S, which precisely defines the atomic composition of this compound [1] [2]. This formula indicates the presence of 14 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom within the molecular structure [1] [3].

The molecular weight of this compound is 296.29 g/mol, calculated based on the atomic weights of its constituent elements [1] [2]. This parameter is essential for various analytical procedures and chemical calculations involving this compound [2] [5]. The following table summarizes the key molecular parameters of (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₂O₃S |

| Molecular Weight | 296.29 g/mol |

| Total Atoms | 29 |

| Carbon Atoms | 14 |

| Hydrogen Atoms | 10 |

| Fluorine Atoms | 2 |

| Oxygen Atoms | 3 |

| Sulfur Atoms | 1 |

The molecular weight and formula are fundamental properties that influence the physical and chemical behavior of this compound, including its solubility, reactivity, and interactions with other molecules [4] [5].

IUPAC Nomenclature and Alternative Designations

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the official name of this compound is (3,4-difluorophenyl)[3-(methylsulfonyl)phenyl]methanone [1] [3]. This systematic name precisely describes the molecular structure by identifying the two substituted phenyl rings connected by a methanone (carbonyl) group [1] [2].

The compound is also known by alternative designations, including (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone, which is a slight variation in the naming convention for the sulfonyl group [1] [2]. In chemical databases, this compound may be identified by its unique identifiers such as:

- CAS Registry Number: 1097139-98-4 [1] [2]

- MDL Number: MFCD13661164 [2] [3]

- PubChem Compound Identifier (CID): 43338254 [2] [3]

These alternative designations and identifiers facilitate the unambiguous identification of this specific chemical entity across different chemical databases and literature sources [2] [3]. The systematic IUPAC name provides a standardized way to communicate the molecular structure, while the alternative designations offer practical shortcuts for referencing this compound in various contexts [1] [3].

Structural Representation Systems

InChI and InChIKey Identifiers

The International Chemical Identifier (InChI) is a standardized method for representing chemical structures in a text format that can be processed by computers [6] [7]. For (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone, the InChI is:

InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 [1] [3]

This string encodes the complete structural information of the molecule in a layered format [6] [7]. The InChI representation begins with the molecular formula (C14H10F2O3S), followed by the connectivity layer that describes how the atoms are connected, including the positions of the fluorine atoms and the methanesulfonyl group [6] [3].

The InChIKey is a fixed-length (27-character) hashed version of the InChI, designed for easier web searches and database indexing [6] [8]. For this compound, the InChIKey is:

NLVDNIGLQBNRIA-UHFFFAOYSA-N [1] [3]

The InChIKey consists of three parts separated by hyphens: the first 14 characters encode the molecular connectivity, the next 8 characters represent stereochemistry, and the final 2 characters provide additional information [6] [7]. The "UHFFFAOYSA" segment indicates that the molecule has no specified stereochemistry, while the final "N" signifies the neutral charge state of the molecule [8] [6].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is another widely used chemical notation system that represents molecular structures as strings of characters [9] [3]. For (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone, the SMILES notation is:

O=C(C1=CC=C(F)C(F)=C1)C2=CC=CC(S(=O)(=O)C)=C2 [1] [3]

This SMILES string encodes the molecular structure by representing atoms by their atomic symbols and bonds by specific characters [9] [3]. The carbonyl group is represented by "O=C", the fluorine-substituted phenyl ring by "C1=CC=C(F)C(F)=C1", and the methanesulfonyl-substituted phenyl ring by "C2=CC=CC(S(=O)(=O)C)=C2" [3] [9].

The canonical SMILES, which provides a unique representation for a given structure, is:

CS(=O)(=O)C1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F [1] [3]

This standardized form ensures consistency in database representations and chemical information systems [9] [3]. The SMILES notation is particularly useful for computational chemistry applications, database searching, and chemical structure communication due to its compact and human-readable format [9] [3].

Molecular Connectivity Analysis

Molecular connectivity analysis examines the topological features of a molecule by analyzing how atoms are connected to each other [10] [11]. For (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone, this analysis reveals several important structural characteristics:

The compound contains a total of 29 bonds, comprising 17 single bonds and 12 double bonds [10] [12]. The molecule features two aromatic rings (phenyl groups) connected by a carbonyl bridge, with specific substitution patterns on each ring [10] [11]. The connectivity pattern shows meta-substitution on one phenyl ring (position 3 for the methanesulfonyl group) and vicinal substitution on the other ring (positions 3 and 4 for the fluorine atoms) [10] [12].

The molecule contains three rotatable bonds: the carbon-sulfur bond in the methanesulfonyl group, the sulfur-carbon bond in the methyl group, and the carbon-carbon bond connecting the carbonyl group to the methanesulfonylphenyl ring [10] [11]. These rotatable bonds contribute to the conformational flexibility of the molecule [10] [12].

The topological polar surface area (TPSA) of the molecule is approximately 54.37 Ų, which is an important parameter for predicting membrane permeability and bioavailability [10] [11]. The molecule contains three hydrogen bond acceptors (the carbonyl oxygen and two sulfonyl oxygens) but no hydrogen bond donors [10] [12].

This connectivity analysis provides valuable insights into the molecular architecture and potential physicochemical properties of (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone [10] [11].

Functional Group Analysis

3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl moiety consists of a benzene ring with fluorine atoms substituted at positions 3 and 4, creating a vicinal dihalogenated aromatic system [1] [13]. This functional group contributes significantly to the overall properties of the compound through several key characteristics [13] [14].

Fluorine atoms are highly electronegative elements that create strong electron-withdrawing effects on the aromatic ring [13] [15]. This electronic influence alters the electron density distribution across the phenyl ring, making it electron-deficient and affecting its reactivity patterns [15] [14]. The presence of fluorine substituents at positions 3 and 4 creates a specific electronic environment that influences the reactivity of the carbonyl group connected to this ring [13] [14].

The 3,4-difluorophenyl group exhibits enhanced metabolic stability compared to non-fluorinated analogues due to the strong carbon-fluorine bonds that resist enzymatic cleavage [15] [13]. This feature is particularly important for the chemical stability of the compound under various conditions [15] [14]. Additionally, the fluorine substitution pattern increases the lipophilicity of this portion of the molecule, which can affect its solubility properties and interactions with other molecules [15] [13].

The vicinal arrangement of the fluorine atoms (at adjacent positions 3 and 4) creates a specific electronic and steric environment that distinguishes this functional group from other fluorinated phenyl moieties, such as 2,4-difluorophenyl or 2,5-difluorophenyl systems [13] [14]. This particular substitution pattern contributes to the unique structural and electronic properties of the compound [15] [14].

3-Methanesulfonylphenyl Group

The 3-methanesulfonylphenyl group consists of a benzene ring with a methanesulfonyl (methylsulfonyl) substituent at position 3 (meta position) [1] [16]. This functional group introduces several important chemical features to the overall compound [16] [17].

The methanesulfonyl group (−SO₂CH₃) is characterized by a central sulfur atom connected to two oxygen atoms via double bonds and to a methyl group via a single bond [16] [18]. This sulfonyl functionality is a strong electron-withdrawing group that significantly affects the electronic properties of the attached phenyl ring [17] [18]. The electron-withdrawing nature of the sulfonyl group creates an electron-deficient region on the aromatic ring, particularly at the meta position [16] [17].

X-ray crystallographic and computational studies have shown that the sulfonyl group exhibits highly polarized bonding interactions of the form S⁺−O⁻, rather than traditional double bonds involving d-orbital participation [17] [18]. This electronic structure contributes to the strong electron-withdrawing character of the group and its ability to participate in various intermolecular interactions [17] [16].

The methanesulfonyl group serves as a hydrogen bond acceptor through its oxygen atoms, which can interact with hydrogen bond donors in surrounding molecules or solvents [17] [18]. This property enhances the hydrophilicity of this portion of the molecule and affects its solubility characteristics [16] [17]. The meta position of the methanesulfonyl group on the phenyl ring creates a specific electronic distribution that influences the reactivity of the carbonyl group connected to this ring [16] [18].

Carbonyl Bridge Functionality

The carbonyl bridge (methanone, −CO−) serves as the central connecting unit between the two substituted phenyl rings in (3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone [1] [19]. This functional group is a key structural feature that defines the compound as a benzophenone derivative [19] [20].

The carbonyl group consists of a carbon atom double-bonded to an oxygen atom, creating a planar structure with sp² hybridization at the carbon center [19] [20]. This planarity influences the overall geometry of the molecule, although the two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon [19] [20]. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the oxygen atom, making it susceptible to nucleophilic attack under appropriate conditions [19] [20].

The oxygen atom of the carbonyl group serves as a hydrogen bond acceptor, capable of interacting with hydrogen bond donors in surrounding molecules or solvents [19] [20]. This property contributes to the intermolecular interactions and solubility characteristics of the compound [19] [20]. The carbonyl bridge creates a specific electronic environment that influences the distribution of electron density across the entire molecule [19] [20].

Physical State and Macroscopic Characteristics

(3,4-Difluorophenyl)(3-methanesulfonylphenyl)methanone exists as a white to off-white crystalline solid powder under standard laboratory conditions [1] [2] [3]. The compound demonstrates excellent stability when stored at room temperature and maintains its integrity under normal atmospheric conditions [1] [2] [3]. Commercial preparations typically achieve purities of 95% or higher, indicating robust synthetic methodologies and purification protocols [1] [2] [3].

The crystalline nature of the compound suggests the presence of intermolecular interactions that stabilize the solid-state structure. The molecular architecture, featuring two distinct aromatic systems connected through a carbonyl bridge, provides multiple sites for potential hydrogen bonding and π-π stacking interactions [1]. The presence of the methanesulfonyl group introduces additional dipolar interactions that contribute to the overall solid-state stability [5].

The physical appearance as a powder indicates that the compound forms small crystalline particles rather than large single crystals, which is characteristic of many pharmaceutical intermediates and fine chemicals [1] [2] [3]. This morphology facilitates handling and processing in synthetic applications while maintaining chemical stability [1] [2] [3].

Thermodynamic Parameters

The thermodynamic properties of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone are influenced by the unique combination of functional groups present in its molecular structure. Diaryl ketones generally exhibit enhanced thermal stability compared to simple aliphatic ketones due to the aromatic conjugation that delocalizes electronic density [6] [7]. The presence of fluorine substituents further enhances thermal stability by strengthening the aromatic system through their strong electron-withdrawing effects [8] [7].

Fluorinated aromatic compounds demonstrate superior thermal stability compared to their non-fluorinated counterparts, with decomposition temperatures often exceeding 200°C [9] [8]. The incorporation of fluorine atoms creates stronger carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [8] [10]. This enhanced bond strength contributes to the overall thermal robustness of the compound [8] [10].

The methanesulfonyl group introduces additional thermodynamic considerations. Methanesulfonyl chloride, a related compound, exhibits thermal decomposition at elevated temperatures, releasing sulfur oxides and other decomposition products [11] [12] [13]. However, the methanesulfonyl group in the target compound is bonded to an aromatic carbon rather than chlorine, providing greater thermal stability [11] [12].

The crystalline solid state of the compound suggests favorable intermolecular interactions that contribute to lattice energy stabilization. The presence of multiple aromatic rings enables π-π stacking interactions, while the polar methanesulfonyl and carbonyl groups facilitate dipole-dipole interactions [1]. These interactions collectively contribute to the compound's thermal stability and influence its melting point and sublimation characteristics [14] [15].

Spectroscopic Profiles

Ultraviolet-Visible Absorption Spectra

The ultraviolet-visible absorption spectrum of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone exhibits characteristic features associated with both the aromatic system and the carbonyl chromophore. The compound displays two primary absorption regions: a weak n→π* transition around 275-300 nanometers and a strong π→π* transition in the deeper ultraviolet region around 190-200 nanometers [16] [17] [18].

The n→π* transition arises from the promotion of a non-bonding electron on the carbonyl oxygen to the antibonding π* orbital of the carbonyl group [16] [17]. This transition typically appears as a relatively weak absorption band due to the forbidden nature of the electronic transition [16] [17]. The wavelength of this transition can be influenced by the electronic properties of the aromatic substituents, with electron-withdrawing groups like fluorine potentially shifting the absorption to shorter wavelengths [16] [18].

The π→π* transition represents a much stronger absorption and corresponds to the promotion of an electron from the bonding π orbital to the antibonding π* orbital [16] [17] [18]. This transition encompasses contributions from both the aromatic rings and the carbonyl group, with the extended conjugation system influencing the exact wavelength of maximum absorption [16] [18].

The presence of the 3,4-difluorophenyl substituent introduces additional electronic effects that modify the absorption characteristics. Fluorine atoms are strongly electron-withdrawing, which can shift absorption maxima to shorter wavelengths (hypsochromic shift) compared to unsubstituted aromatic ketones [16] [18]. The methanesulfonyl group also contributes electron-withdrawing character, further influencing the electronic transitions [16] [18].

Infrared Spectroscopic Analysis

The infrared spectrum of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone provides detailed information about the functional groups present in the molecule. The most prominent feature is the carbonyl stretching vibration, which appears as an intense, sharp absorption band in the range of 1660-1680 cm⁻¹ [19] [20] [21]. This frequency is characteristic of aromatic ketones, where conjugation between the carbonyl group and the aromatic ring system reduces the C=O bond strength compared to aliphatic ketones [19] [20].

The conjugated nature of the carbonyl group results in a lower stretching frequency compared to non-conjugated carbonyls, which typically absorb around 1715 cm⁻¹ [19] [20] [21]. The electron-withdrawing effects of both the fluorine substituents and the methanesulfonyl group may slightly increase the carbonyl stretching frequency compared to simple aromatic ketones [19] [20].

The methanesulfonyl group contributes two characteristic S=O stretching vibrations, appearing as strong bands in the 1150-1350 cm⁻¹ region [19] [20]. These bands are typically well-resolved and provide diagnostic information for the presence of the sulfonyl functionality [19] [20]. The asymmetric S=O stretch generally appears at higher frequency than the symmetric stretch [19] [20].

The aromatic C=C stretching vibrations manifest as medium-intensity bands at approximately 1600 and 1500 cm⁻¹ [19] [20] [21]. These bands are characteristic of substituted benzene rings and provide information about the aromatic substitution pattern [19] [20]. The presence of fluorine substituents may influence the exact positions and intensities of these bands [19] [20].

The C-F stretching vibrations appear as strong bands in the 1000-1300 cm⁻¹ region, overlapping with the S=O stretching region [19] [20]. These bands are typically very intense due to the large dipole moment of the C-F bond [19] [20]. The exact frequency depends on the aromatic substitution pattern and the electronic environment of the fluorine atoms [19] [20].

Nuclear Magnetic Resonance Spectroscopic Characterization

The ¹H NMR spectrum of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone provides detailed structural information about the compound's hydrogen environments. The aromatic protons appear in the characteristic aromatic region between 7.0-8.2 ppm, with the exact chemical shifts depending on the substitution pattern and electronic effects of the functional groups [22] [23] [24].

The protons on the 3-methanesulfonylphenyl ring experience deshielding effects from both the electron-withdrawing methanesulfonyl group and the carbonyl group. The meta-substituted pattern results in a complex multipicity pattern, with the protons ortho to the methanesulfonyl group appearing further downfield than those in meta or para positions [22] [23] [24].

The protons on the 3,4-difluorophenyl ring exhibit characteristic splitting patterns due to the presence of the two fluorine substituents. Fluorine atoms are strongly electron-withdrawing and also couple with adjacent protons, resulting in complex multipicity patterns [22] [23] [24]. The proton ortho to both fluorine atoms typically appears as a doublet of doublets due to coupling with both fluorine nuclei [22] [23] [24].

The methanesulfonyl methyl group appears as a singlet at approximately 3.0 ppm [22] [23] [24]. This chemical shift reflects the deshielding effect of the adjacent sulfonyl group, which shifts the methyl protons significantly downfield compared to simple alkyl groups [22] [23] [24]. The singlet nature confirms the absence of coupling to other protons [22] [23] [24].

¹³C NMR spectroscopy provides complementary information about the carbon environments in the molecule. The carbonyl carbon appears in the characteristic ketone region around 190-200 ppm, with the exact chemical shift influenced by the electronic properties of the aromatic substituents [25] [26]. The aromatic carbons appear in the 120-140 ppm region, with substituted carbons appearing further downfield than unsubstituted positions [25] [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone reveals characteristic fragmentation patterns that provide structural information. The molecular ion appears at m/z 296, corresponding to the molecular weight of the compound [1]. The intensity of the molecular ion peak depends on the ionization conditions and the stability of the radical cation formed [1].

The most significant fragmentation pathway involves the loss of the methanesulfonyl group, which can occur through several mechanisms. The methanesulfonyl radical can be eliminated directly, resulting in a fragment ion at m/z 217 [1]. Alternatively, the methanesulfonyl group can undergo rearrangement reactions, leading to the formation of smaller fragment ions [1].

The difluorophenyl portion of the molecule can undergo fragmentation through loss of fluorine atoms or fluorine-containing fragments. The loss of a fluorine atom (19 mass units) or hydrogen fluoride (20 mass units) represents common fragmentation pathways for fluorinated aromatic compounds [1]. These fragmentations provide diagnostic information about the fluorine substitution pattern [1].

The carbonyl group serves as a fragmentation center, facilitating the formation of acylium ions and other carbonyl-containing fragments. The electron-withdrawing nature of the substituents stabilizes positive charge, influencing the fragmentation patterns and the relative abundances of different fragment ions [1].

Solubility and Solution Behavior

The solubility characteristics of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone are determined by the interplay between the lipophilic aromatic systems and the polar functional groups present in the molecule. The calculated partition coefficient (LogP) of 2.56 indicates moderate lipophilicity, suggesting favorable solubility in organic solvents while maintaining some degree of polarity [2] [27] [28].

The compound exhibits limited solubility in water due to its predominantly aromatic character and the absence of strongly polar or ionizable groups [29] [27]. The topological polar surface area of 51.21 Ų falls within the range associated with moderate polarity, indicating that the compound possesses sufficient polar character for interaction with polar solvents [2] [30] [31].

The presence of the methanesulfonyl group enhances solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [32] [33]. The sulfonyl group acts as a hydrogen bond acceptor, facilitating solvation in protic solvents through hydrogen bonding interactions [32] [33] [34].

The fluorinated aromatic ring contributes to the compound's solubility profile by enhancing interaction with fluorinated solvents and increasing the overall lipophilicity [35] [28]. Fluorine substituents can participate in unique solvation interactions, including dipole-dipole interactions and weak hydrogen bonding [35] [28] [36].

The solution behavior of the compound is influenced by aggregation phenomena in concentrated solutions. The aromatic rings can participate in π-π stacking interactions, leading to the formation of aggregates that affect the apparent solubility and solution properties [37] [38]. The balance between solvation and aggregation depends on the solvent system and concentration [37] [38].

Crystal Structure and Solid-State Properties

The crystal structure of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone is characterized by the arrangement of molecules in the solid state through various intermolecular interactions. The compound crystallizes in a manner that optimizes the packing efficiency while accommodating the steric requirements of the bulky aromatic substituents [14] [39] [15].

The diaryl ketone core adopts a twisted conformation to minimize steric interactions between the two aromatic rings [14] [39]. The dihedral angle between the planes of the two aromatic rings is determined by the balance between conjugation effects, which favor planarity, and steric repulsion, which favors a twisted arrangement [14] [39].

The methanesulfonyl group adopts a preferred conformation that minimizes steric interactions with the aromatic ring while maximizing favorable electrostatic interactions [14] [39] [15]. The S=O bonds are oriented to avoid close contacts with aromatic hydrogen atoms while potentially participating in weak intermolecular interactions [14] [39].

The crystal packing is stabilized by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding interactions [14] [39] [15]. The polar methanesulfonyl and carbonyl groups create regions of high electron density that can interact favorably with electron-deficient aromatic regions of adjacent molecules [14] [39].

The fluorinated aromatic ring contributes to the crystal packing through unique C-F···H-C interactions, which are weaker than conventional hydrogen bonds but can contribute to the overall stability of the crystal lattice [14] [39] [36]. These interactions are facilitated by the highly electronegative fluorine atoms and the polarized C-H bonds of adjacent aromatic rings [14] [39] [36].

The solid-state properties of the compound, including melting point, density, and mechanical properties, are influenced by the strength and directionality of these intermolecular interactions [14] [39] [15]. The presence of multiple aromatic rings typically results in higher melting points due to increased intermolecular interactions [14] [39].

Computational Chemistry Parameters

Topological Polar Surface Area

The topological polar surface area (TPSA) of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone is calculated to be 51.21 Ų, representing the sum of polar surface areas of all polar atoms in the molecule [2] [30] [31]. This value is primarily contributed by the carbonyl oxygen (17.07 Ų) and the two sulfonyl oxygen atoms (17.07 Ų each), with minimal contributions from the fluorine atoms due to their small van der Waals radii [2] [30].

The TPSA value of 51.21 Ų falls within the range associated with moderate membrane permeability and oral bioavailability [2] [30] [31]. Compounds with TPSA values below 60 Ų typically exhibit favorable pharmacokinetic properties, including the ability to cross biological membranes [2] [30] [31]. However, the relatively high molecular weight of 296.29 grams per mole may impact the overall drug-like properties [2] [30].

The calculation of TPSA considers only the polar surface area accessible to solvent molecules, excluding buried polar surfaces within the molecular structure [2] [30] [31]. In the case of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone, all polar groups are surface-exposed, contributing fully to the calculated TPSA value [2] [30].

The moderate TPSA value suggests that the compound can participate in hydrogen bonding interactions with biological targets while maintaining sufficient lipophilicity for membrane penetration [2] [30] [31]. This balance is crucial for compounds intended for biological applications or pharmaceutical development [2] [30] [31].

Partition Coefficient

The calculated partition coefficient (LogP) of 2.56 indicates that (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone exhibits moderate lipophilicity [2] [27] [28]. This value represents the logarithm of the ratio of compound concentration in octanol versus water at equilibrium, providing a measure of the compound's hydrophobic character [2] [27] [28].

The LogP value of 2.56 falls within the optimal range for drug-like compounds, which typically exhibit LogP values between 0 and 5 [2] [27] [28]. This moderate lipophilicity suggests that the compound can partition favorably into lipid membranes while maintaining sufficient aqueous solubility for biological activity [2] [27] [28].

The calculated LogP value reflects the balance between the lipophilic aromatic systems and the polar functional groups present in the molecule [2] [27] [28]. The two aromatic rings contribute significantly to the lipophilic character, while the carbonyl and methanesulfonyl groups provide polar contributions that moderate the overall lipophilicity [2] [27] [28].

The presence of fluorine substituents has a complex effect on the partition coefficient. While fluorine atoms are electronegative and polar, they also contribute to the lipophilic character through their interaction with lipid environments [2] [27] [28]. The net effect depends on the specific substitution pattern and the electronic environment of the fluorine atoms [2] [27] [28].

Hydrogen Bond Acceptors and Donors

The hydrogen bonding analysis of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone reveals the presence of three hydrogen bond acceptor sites and zero hydrogen bond donor sites [2] [34] [40]. The acceptor sites are provided by the carbonyl oxygen and the two sulfonyl oxygen atoms, each capable of accepting hydrogen bonds from suitable donor molecules [2] [34] [40].

The carbonyl oxygen represents the strongest hydrogen bond acceptor site in the molecule due to its high electron density and favorable geometric accessibility [2] [34] [40]. The lone pairs on the carbonyl oxygen can engage in hydrogen bonding interactions with water molecules, alcohols, and other protic solvents [2] [34] [40].

The two sulfonyl oxygen atoms serve as additional hydrogen bond acceptor sites, though their acceptor strength may be somewhat reduced compared to the carbonyl oxygen due to the electron-withdrawing effect of the sulfur atom [2] [34] [40]. The tetrahedral geometry around the sulfur atom positions the oxygen atoms in an optimal configuration for hydrogen bonding [2] [34] [40].

The absence of hydrogen bond donor sites indicates that the compound cannot donate hydrogen bonds to other molecules [2] [34] [40]. This characteristic influences the compound's interaction with biological targets and its solubility behavior in protic solvents [2] [34] [40]. The compound can participate in hydrogen bonding networks as an acceptor but requires the presence of donor molecules for such interactions [2] [34] [40].

The hydrogen bonding profile suggests that the compound can form favorable interactions with water and other protic solvents, though the predominantly aromatic character limits the extent of these interactions [2] [34] [40]. The three acceptor sites provide multiple opportunities for solvation and molecular recognition [2] [34] [40].

Rotatable Bonds Analysis

The rotatable bonds analysis of (3,4-difluorophenyl)(3-methanesulfonylphenyl)methanone identifies three rotatable bonds within the molecular structure [2] [41]. These rotatable bonds represent single bonds around which rotation can occur without breaking the bond, contributing to the conformational flexibility of the molecule [2] [41].

The first rotatable bond connects the carbonyl carbon to the 3-methanesulfonylphenyl ring, allowing rotation around the C-C bond linking the ketone to the aromatic system [2] [41]. This rotation enables the aromatic ring to adopt different orientations relative to the carbonyl plane, affecting the overall molecular conformation [2] [41].

The second rotatable bond is located within the methanesulfonyl group, specifically the bond connecting the sulfur atom to the aromatic ring [2] [41]. Rotation around this bond allows the sulfonyl group to adopt different orientations relative to the aromatic ring, influencing the compound's overall three-dimensional structure [2] [41].

The third rotatable bond involves the connection between the sulfur atom and the methyl group of the methanesulfonyl substituent [2] [41]. While this bond has rotational freedom, the small size of the methyl group limits the conformational impact of this rotation [2] [41].